molecular formula C14H20N2O2 B13961965 Benzyl 3-(2-(methylamino)ethyl)azetidine-1-carboxylate

Benzyl 3-(2-(methylamino)ethyl)azetidine-1-carboxylate

Cat. No.: B13961965
M. Wt: 248.32 g/mol
InChI Key: JBOOEXONCCMNNO-UHFFFAOYSA-N
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Description

It belongs to the azetidine family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(2-(methylamino)ethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with benzyl chloroformate and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as:

    Nucleophilic substitution: Azetidine reacts with benzyl chloroformate in the presence of a base to form the intermediate compound.

    Amidation: The intermediate compound is then treated with methylamine to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-(2-(methylamino)ethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

Benzyl 3-(2-(methylamino)ethyl)azetidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Benzyl 3-(2-(methylamino)ethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to enzymes: Inhibiting or activating enzymatic activity.

    Interacting with receptors: Modulating receptor function and signaling pathways.

    Altering cellular processes: Affecting cell proliferation, differentiation, or apoptosis.

Comparison with Similar Compounds

  • Benzyl 3-(methylamino)azetidine-1-carboxylate
  • Benzyl 3-[(methylamino)methyl]azetidine-1-carboxylate
  • Aziridines and other azetidine derivatives

Uniqueness: Benzyl 3-(2-(methylamino)ethyl)azetidine-1-carboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

benzyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate

InChI

InChI=1S/C14H20N2O2/c1-15-8-7-13-9-16(10-13)14(17)18-11-12-5-3-2-4-6-12/h2-6,13,15H,7-11H2,1H3

InChI Key

JBOOEXONCCMNNO-UHFFFAOYSA-N

Canonical SMILES

CNCCC1CN(C1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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